molecular formula C14H14F3N5 B6460102 4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine CAS No. 2549001-44-5

4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

Cat. No.: B6460102
CAS No.: 2549001-44-5
M. Wt: 309.29 g/mol
InChI Key: RLQDRZVUIWTHRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety, which is further substituted with a trifluoromethyl group on a pyridine ring

Mechanism of Action

Target of Action

The primary target of 4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is the bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . This means it binds to the active site of the enzyme, preventing it from catalyzing its normal reactions. , suggesting a degree of selectivity in its action.

Biochemical Pathways

The inhibition of PPTases by this compound affects the secondary metabolism of bacteria . This is likely to disrupt the synthesis of various metabolites essential for bacterial growth and survival. The exact downstream effects would depend on the specific metabolic pathways present in the bacterial species.

Pharmacokinetics

The compound’s molecular weight (27527) suggests it may have suitable properties for absorption and distribution

Result of Action

The compound has been found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . This suggests that it can disrupt bacterial metabolism, potentially leading to inhibited growth or death of the bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5/c15-14(16,17)11-1-2-12(19-9-11)21-5-7-22(8-6-21)13-3-4-18-10-20-13/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQDRZVUIWTHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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